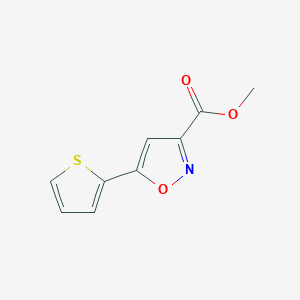

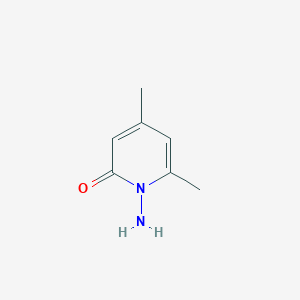

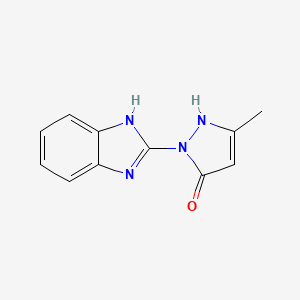

![molecular formula C9H9N3O B1270030 3-氨基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 572879-99-3](/img/structure/B1270030.png)

3-氨基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

Synthesis Analysis

The synthesis of pyrimidin-4(3H)-ones, which can be related to the synthesis of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, has been developed through various methods, including the Vilsmeier reaction of 3-aminopropenamides. This process involves sequential halogenation, formylation, and intramolecular nucleophilic cyclization, offering a facile one-pot synthesis approach (Rui Zhang et al., 2011). Another notable method is the catalytic hydrogenation of certain pyrido and azinopyrimidin-4-ones, leading to partially saturated heterocyclic systems and showcasing a simple two-step synthesis starting from heterocyclic α-amino compounds (S. Rečnik et al., 2000).

Molecular Structure Analysis

The molecular structure of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one and its derivatives have been extensively analyzed through crystalline polymorphs, showcasing different hydrogen bonding interactions and crystallization forms (C. Glidewell et al., 2003). These analyses reveal the significant polarization of the molecular-electronic structures and the importance of N-H...N, N-H...O hydrogen bonds in determining the crystal packing and molecular arrangement.

Chemical Reactions and Properties

The reactivity of pyrimidin-4(3H)-ones towards various reagents has been studied, demonstrating the synthesis of 4-substituted derivatives with potential analgesic and anti-inflammatory activities. These reactions highlight the versatility of pyrimidin-4(3H)-ones in chemical synthesis and their potential as pharmacological agents (Abdel-Rhman B. A. El-Gazzar et al., 2009).

科学研究应用

合成和化学性质

- 催化加氢: 3-氨基-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮是通过对3-(苄氧羰基)氨基-4H-吡啶并[1,2-a]吡啶-4-酮进行催化加氢得到的,表明其在有机合成过程中的潜力 (Rečnik et al., 2000)。

- 杂环系统的合成: 它作为各种杂环系统合成中的中间体,突显了它在有机化学中的多功能性 (Toplak et al., 1999)。

化学修饰和优化

- 改性以增强性能: 对吡啶基团的改性,如在8位进行甲基化,被探讨以优化相关化合物的生物性能 (Ukrainets et al., 2015)。

- 衍生物的合成: 该化合物用于制备各种衍生物,表明其作为进一步化学探索的基础分子的作用 (Selič et al., 1997)。

催化和反应

- 钯催化的烯烃化: 它用于钯催化的C-H活化过程中,代表了其在先进有机合成技术中的应用 (Lv et al., 2015)。

作用机制

The mechanism of action of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives is diverse and depends on the specific derivative. For example, 2-(1-Piperazinyl)-4H-pyrido pyrimidin-4-one is an in vitro inhibitor of human platelet aggregation which specifically inhibits the activity of high-affinity cAMP phosphodiesterase .

未来方向

属性

IUPAC Name |

3-amino-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBHKXRIOKZBAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362083 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

572879-99-3 | |

| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural properties of 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its interactions with copper(II) chloride?

A1: 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one acts as an organic cation in the formation of a complex with copper(II) chloride. The resulting complex, Cu2Cl6(C9H10N3O)2.(C9H10N3O)Cl, features a centrosymmetric dimer structure. Within this dimer, two copper atoms are bridged by two chlorine atoms []. The copper atom exhibits a coordination number of 5, interacting with two chlorine atoms and the nitrogen atom of the amino group present in the organic cation []. This interaction highlights the compound's ability to act as a ligand in the formation of metal complexes.

Q2: Has 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one been investigated for its magnetic properties?

A2: Yes, the magnetic properties of the complex formed between 3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and copper(II) chloride have been explored using Electron Paramagnetic Resonance (EPR) spectroscopy. This investigation revealed that the complex exhibits antiferromagnetic behavior []. This suggests potential applications in areas where magnetic properties are crucial, such as in the development of magnetic materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

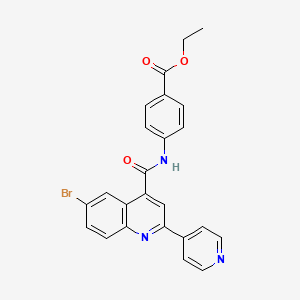

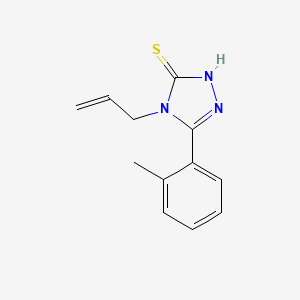

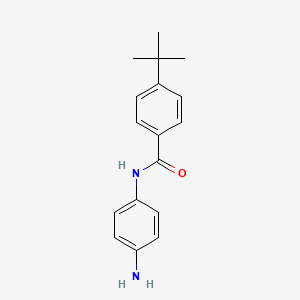

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

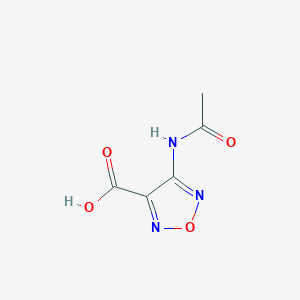

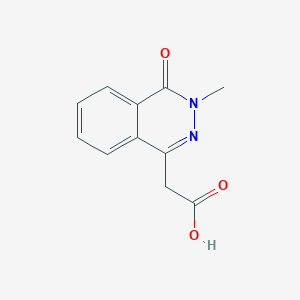

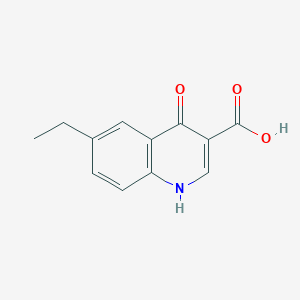

![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)

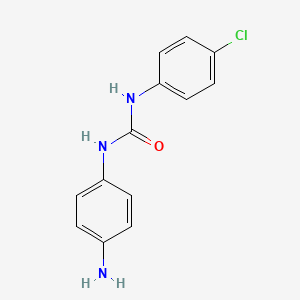

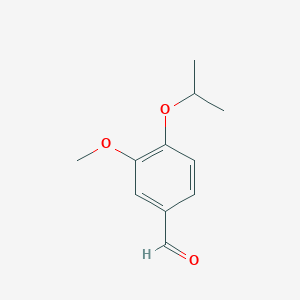

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)